molecular formula C12H24Cl2N2O B1469874 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1864064-50-5

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B1469874
CAS No.: 1864064-50-5
M. Wt: 283.23 g/mol
InChI Key: HXHAUXAUEISUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine derivative with a substituted tetrahydropyran moiety at the 8-position of the azabicyclo[3.2.1]octane core. Its molecular formula is C₁₁H₂₂Cl₂N₂O, with a molecular weight of 285.21 g/mol (calculated). The tetrahydro-2H-pyran-4-yl group introduces steric bulk and polarity, which may influence solubility, bioavailability, and binding affinity compared to simpler substituents. Notably, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name

8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHAUXAUEISUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, with CAS number 1864064-50-5, is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a nitrogen atom integrated into the ring system and a tetrahydro-2H-pyran moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Molecular Formula : C₁₀H₁₇ClN₂O
Molecular Weight : Approximately 220.71 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity through mechanisms such as histone deacetylase (HDAC) inhibition. A study highlighted that compounds similar to this compound demonstrated strong to moderate HDAC inhibitory activity, which is crucial in cancer biology .

Table 1: Antitumor Activity of Related Compounds

CompoundHDAC InhibitionCell Lines TestedReference
IVbStrongHepG2, MCF-7, HCT-116
SAHAReferenceVarious

The compound's mechanism involves modulation of cellular processes such as proliferation and apoptosis in cancer cell lines. In vitro studies have shown that it can effectively inhibit cell growth and induce apoptosis, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic efficacy. The presence of specific functional groups influences its binding affinity to biological targets.

Key Findings:

  • Nitrogen Integration : The nitrogen atom in the bicyclic structure enhances interaction with target proteins.
  • Tetrahydro-Pyran Moiety : This group contributes to the solubility and bioavailability of the compound.

Case Study 1: In Vitro Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating significant anti-proliferative effects comparable to established HDAC inhibitors like SAHA. The results indicated a dose-dependent response, reinforcing the compound's potential as a therapeutic agent .

Case Study 2: Interaction with Biological Targets

Further research focused on the interaction of this compound with specific enzymatic pathways implicated in cancer progression, such as EZH2 (Enhancer of Zeste Homolog 2) and ATR (Ataxia Telangiectasia and Rad3 related protein). These interactions suggest that it may serve as a dual inhibitor, targeting multiple pathways involved in tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways associated with cancer biology. Notably, it has been studied for its potential effects on:

  • EZH2 (Enhancer of Zeste Homolog 2) : A key enzyme in epigenetic regulation linked to cancer progression.
  • ATR (Ataxia Telangiectasia and Rad3 related protein) : Involved in DNA damage response mechanisms.

In vitro studies have demonstrated that the compound can modulate cellular processes such as proliferation and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Neurological Research

The bicyclic structure of the compound allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders. Its potential as a neuroprotective agent is under investigation, particularly in conditions like Alzheimer's disease and Parkinson's disease where modulation of neurotransmitter activity is crucial.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines revealed that 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exhibited dose-dependent inhibition of cell growth, particularly in breast and prostate cancer models. The mechanism was linked to the inhibition of EZH2 activity, leading to altered gene expression profiles associated with tumor suppression .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines. The results suggest that it may exert neuroprotective effects by modulating pathways involved in apoptosis and inflammation .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: 8-Methyl: Simplest alkyl substituent; lower molecular weight (213.15 g/mol) enhances solubility in polar solvents. Used extensively in pharmacological studies . Discontinued status suggests niche applications or synthesis challenges . Trifluoroethyl: Fluorine atoms improve lipophilicity and bioavailability, common in CNS-targeting drugs . Pyridazin-3-yl/Pyrimidin-2-yl: Aromatic substituents enhance binding to enzymes/receptors via π-π interactions .
  • Pharmacological Potential: The 8-methyl derivative is a benchmark compound, often used in receptor-binding assays (e.g., serotonin or dopamine transporters) due to its simplicity and commercial availability . 8-(Pyridazin-3-yl) and 8-(Pyrimidin-2-yl) analogues may serve as kinase inhibitors or antiviral agents due to their heterocyclic motifs .
  • Safety and Handling :

    • The 8-methyl-N-(2-phenylethyl) variant is classified as an irritant (Xi), requiring careful handling .
    • Most dihydrochloride salts require storage in cool, dry conditions to prevent decomposition .

Market and Research Status

  • 8-Methyl derivatives dominate the market, with suppliers like Thermo Scientific and BAC Reports offering gram-scale quantities .
  • Tetrahydro-2H-pyran-4-yl and trifluoroethyl variants are less common, reflecting specialized applications or synthetic complexity .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the azabicyclo[3.2.1]octane core.
  • Introduction of the tetrahydro-2H-pyran-4-yl substituent at the 8-position.
  • Conversion to the dihydrochloride salt for stability and handling.

The process generally employs nucleophilic substitution, reductive amination, and salt formation steps.

Stepwise Preparation Details

Step Description Reagents/Conditions Yield/Notes
1. Preparation of 4-aminotetrahydropyran hydrochloride (key intermediate) Reduction of 4-hydrazinotetrahydropyran hydrochloride under hydrogen atmosphere using palladium/carbon catalyst 75°C, ethanol solvent, 24 h, 0.1 MPa H2 72% reaction yield; 65% isolation yield; purity 98% (GC)
2. Formation of bicyclic azabicyclo[3.2.1]octane core Typically formed via ring closure reactions involving appropriate nitrogen and carbon precursors (specifics not widely published) Multistep organic synthesis with nucleophilic substitutions Not explicitly detailed in public sources
3. Introduction of tetrahydro-2H-pyran-4-yl substituent Reductive amination of 2-amino substituted bicyclic intermediates with tetrahydro-4H-pyran-4-one using sodium triacetoxyborohydride in 1,2-dichloroethane Room temperature to mild heating, 5 days 78% yield for related pyridine derivatives; similar methodology inferred
4. Conversion to dihydrochloride salt Treatment with hydrochloric acid in alcoholic solvents followed by crystallization Use of HCl in n-butyl alcohol or ethanol Yields white crystalline dihydrochloride salt with high purity

Detailed Research Findings

  • Intermediate Synthesis : 4-aminotetrahydropyran hydrochloride, an essential building block, is prepared by catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. The reaction employs palladium on carbon catalyst under mild hydrogen pressure in ethanol, achieving high purity and good yields. This intermediate is crucial for attaching the tetrahydropyran moiety to the bicyclic amine core.

  • Reductive Amination for Substituent Introduction : The tetrahydro-2H-pyran-4-yl group is introduced via reductive amination of bicyclic amine intermediates with tetrahydro-4H-pyran-4-one. Sodium triacetoxyborohydride serves as the reducing agent in 1,2-dichloroethane solvent over several days, yielding high conversion rates. This method is supported by analogous reactions with pyridine derivatives, indicating its applicability.

  • Salt Formation : The final compound is isolated as the dihydrochloride salt by reaction with hydrochloric acid in alcoholic solvents, enhancing stability and crystallinity. Repeated azeotropic distillations and crystallizations ensure high purity and yield of the salt form.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C12H24Cl2N2O
Molecular Weight 283.23 g/mol
Key Intermediate 4-aminotetrahydropyran hydrochloride
Catalysts Used Pd/C (5%), Raney Nickel (in some steps)
Reducing Agents Sodium triacetoxyborohydride, H2 gas
Solvents Ethanol, 1,2-dichloroethane, n-butyl alcohol
Reaction Temperatures 65–80°C (hydrogenation), room temp to mild heating (reductive amination)
Reaction Times 1–24 hours (hydrogenation), up to 5 days (reductive amination)
Purity Achieved ≥98% (GC analysis)
Final Form Dihydrochloride salt, white crystalline solid

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for structural confirmation of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and substituent positions. Mass spectrometry (MS) provides molecular weight verification (e.g., ESI-MS for protonated ions). X-ray crystallography may resolve stereochemical ambiguities, particularly for the tetrahydro-2H-pyran-4-yl substituent . Purity assessment requires HPLC with UV detection (e.g., C18 columns, 90%+ purity thresholds) .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Follow GHS hazard guidelines: use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation and respiratory exposure. Work in fume hoods for weighing or solvent-based reactions. Store in amber glass bottles at 2–8°C to prevent degradation . Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. What synthesis routes are documented for bicyclic amines with pyran substituents?

  • Methodological Answer : Common methods include ring-closing metathesis or cycloaddition reactions to form the azabicyclo[3.2.1]octane core. The tetrahydro-2H-pyran-4-yl group is typically introduced via nucleophilic substitution or reductive amination. Purification involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation protocols:

  • pH stability : Test in buffered solutions (pH 1–12) at 25°C, monitoring decomposition via HPLC.
  • Thermal stability : Heat samples at 40–60°C for 1–4 weeks, assessing mass balance and impurity profiles .

Advanced Research Questions

Q. How to design a robust pharmacological study to evaluate receptor binding affinity?

  • Methodological Answer : Use a randomized block design with split-split plots for multi-variable analysis (e.g., dose-response, time points). Include positive/negative controls (e.g., known agonists/antagonists). Radioligand binding assays (e.g., ³H-labeled analogs) on target receptors (e.g., serotonin/dopamine transporters) require triplicate runs and statistical validation (ANOVA, p < 0.05) .

Q. How to resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell line, incubation time, buffer pH). Use orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays). Investigate batch-to-batch variability in compound purity via LC-MS .

Q. What strategies optimize reaction yields for derivatives of this bicyclic amine?

  • Methodological Answer : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Adjust temperature gradients (e.g., reflux vs. RT) and stoichiometry (1.2–2.0 eq. of reagents). Use DoE (Design of Experiments) to identify critical parameters (e.g., pH, reaction time) .

Q. How to assess the compound’s ecotoxicological impact in environmental models?

  • Methodological Answer : Conduct OECD-compliant tests:

  • Aquatic toxicity : Daphnia magna acute immobilization (48-hr EC50).
  • Biodegradation : Modified Sturm test (28-day CO₂ evolution).
  • Bioaccumulation : LogP measurements (shake-flask method) and BCF calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.